Ethyl 5-hydroxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate
Description
Ethyl 5-hydroxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound featuring a pyridin-2-yl substituent at position 1 and a hydroxyl group at position 5 of the pyrazole ring. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-oxo-2-pyridin-2-yl-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-2-17-11(16)8-7-10(15)14(13-8)9-5-3-4-6-12-9/h3-7,13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFYNPZZVWDTTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)N(N1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-hydroxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 5-hydroxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of Ethyl 5-hydroxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Variations at Position 5
The substituent at position 5 significantly impacts the compound’s reactivity, stability, and bioactivity. Key analogs include:
Key Observations :
- The hydroxyl group in the target compound increases polarity compared to methyl or amino analogs, affecting solubility and crystallization .
- Amino and nitro substituents introduce distinct electronic effects, modulating interactions with biological targets or catalysts .
Substituent Variations at Position 1
The pyridin-2-yl group at position 1 is critical for π-stacking and metal coordination. Comparisons include:
Key Observations :
Computational Insights
DFT studies on related pyrazoles reveal:
- Electron-donating groups (e.g., hydroxyl, amino) lower LUMO energy, enhancing nucleophilic reactivity .
- Steric effects from cyclopentyl or pyrimidinyl groups increase torsional strain, affecting conformational flexibility .
Biological Activity
Ethyl 5-hydroxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which has gained attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula . The presence of both hydroxyl and carboxylate functional groups contributes to its biological reactivity and potential as a therapeutic agent.
Biological Activities
The compound exhibits a range of biological activities, including:
1. Antitumor Activity
- Recent studies have shown that pyrazole derivatives, including this compound, demonstrate significant cytotoxic effects against various cancer cell lines. For instance, compounds in this class have been evaluated for their inhibitory effects on cell proliferation in MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) cell lines with varying degrees of efficacy.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF7 | 12.50 | |
| This compound | A549 | 26.00 | |
| This compound | HCT116 | 15.00 |
2. Anti-inflammatory Properties
- Pyrazole derivatives have been reported to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. These compounds may inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation.
3. Antioxidant Activity
- The hydroxyl group in this compound contributes to its antioxidant properties, which can scavenge free radicals and reduce oxidative stress in cells.
The mechanisms underlying the biological activities of this compound involve:
1. Cell Cycle Arrest
- Compounds in this class have been shown to induce cell cycle arrest at specific phases, which is crucial for inhibiting cancer cell proliferation.
2. Apoptosis Induction
- Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
3. Enzyme Inhibition
- This compound may act as an inhibitor for various enzymes involved in tumor progression and inflammation.
Case Studies
Several studies have explored the efficacy of this compound:
Study on Antitumor Activity:
In a study assessing the antitumor potential of pyrazole derivatives, this compound demonstrated significant cytotoxicity against A549 and HCT116 cell lines with IC50 values indicating effective inhibition of cell growth .
Study on Anti-inflammatory Effects:
Another investigation highlighted the compound's ability to reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
